- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen sourceApplied Organometallic Chemistry, 2019, 33(4),,
Cas no 95-70-5 (2,5-Diaminotoluene (>80%))
2,5-Diaminotoluene (>80%) structure
2,5-Diaminotoluene (>80%)
2,5-Diaminotoluene (>80%) Properties
Names and Identifiers
-
- 2-Methylbenzene-1,4-diamine
- 2,5-Diaminotoluene
- 2,5-Toluene diamine
- 2-Methyl-1,4-phenylenediamine
- 2-Methyl-1,4-benzenediamine
- Toluene-2,5-diamine
- p-Toluilenediamine
- p-Toluylene-diamine
- Sodium 5-[(4-nitroph
- 4-Benzenediamine,2-methyl-1
- C.I. 76042
- c.i.76042
- ci76042
- p,m-Tolylenediamine
- 2-Methyl-1,4-benzenediamine (ACI)
- Toluene-2,5-diamine (7CI, 8CI)
- 1,4-Diamino-2-methylbenzene
- 1-Methyl-2,5-diaminobenzene
- 2,5-Diaminotoluol
- 2-Methyl-p-phenylenediamine
- 4-Amino-2-methylaniline
- 4-Amino-3-methylaniline
- p-Toluenediamine
- Toluylene-2,5-diamine
- paraToluylenediamine
- D4628
- 2,5-Diaminotoluene (~80%)
- DB-057600
- 2,5-Toluenediamine
- TOLUENE-2,5-DIAMINE [INCI]
- CCRIS 7693
- 2,5-toluylenediamine
- 2-methyl-benzene-1,4-diamine
- p-toluylendiamin
- (4-amino-2-methyl-phenyl)-amine
- pToluylendiamine
- para-Toluenediamine
- 1,4Benzenediamine, 2methyl
- 2Methyl1,4benzenediamine
- C19386
- PARATOLUENEDIAMINE [MART.]
- 4-13-00-00246 (Beilstein Handbook Reference)
- A845395
- DTXSID6029123
- EN300-304949
- UNII-24JO8Z0RJU
- Epitope ID:116061
- PARATOLUENEDIAMINE
- SCHEMBL10580512
- EINECS 202-442-1
- p,mTolylenediamine
- SCHEMBL34217
- pToluenediamine
- 1-methyl-2,5-diaminobenzene
- 2,5-DIAMINOTOLUENE (IARC)
- 2,5diaminotoluene
- 24JO8Z0RJU
- NS00014161
- 2 5-diaminotoluene sulphate (ptd)
- GS-3190
- 2Methylparaphenylenediamine
- Toluene2,5diamine
- 2-METHYL-1,4-BENZENEDIAMINE [HSDB]
- 2-methyl-1,4-phenylenediamine
- 4Amino2methylaniline
- 1,4-Benzenediamine, 2-methyl-
- MFCD00035779
- 1,4-diamino-2-methylbenzene
- 2-hydroxy-N-(4-methyl-2-nitro-phenyl)-3-nitro-benzamide
- DTXCID707869
- Toluylene2,5diamine
- CHEBI:53619
- 2,5-Diaminotoluene (>80%)
- 2Methylpphenylenediamine
- Benzenediamine, ar-methyl-
- PARATOLUENEDIAMINE (MART.)
- AC-11774
- Q2521416
- 2-methylbenzene-1,4-diamine
- 2-Methyl-para-phenylenediamine
- paraTolylenediamine
- BRN 0774521
- 2-METHYL-1,4-BENZENEDIAMINE
- AKOS009158791
- 2-Methyl-benzene-1,4-diamine, AldrichCPR
- 2,5-DIAMINOTOLUENE [IARC]
- para-Tolylenediamine
- SB40185
- HSDB 6251
- 95-70-5
- 2,5-diamino-1-methylbenzene
- CI 76042
- PARA-META-TOLYLENEDIAMINE
- para-Toluylenediamine
- p-Toluylendiamine
- +Expand
-
- MFCD00035779
- OBCSAIDCZQSFQH-UHFFFAOYSA-N
- 1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3
- NC1C=C(C)C(N)=CC=1
Computed Properties
- 122.08400
- 2
- 2
- 0
- 220.051778
- 9
- 174
- 0
- 0
- 0
- 0
- 0
- 2
- 0.6
- 135
Experimental Properties
- 2.32180
- 52.04000
- 1.5103 (estimate)
- 168°C/1mmHg(lit.)
- 61.0 to 65.0 deg-C
- 140.6 oC
- 3596
- Colorless crystals [1]
- Soluble in water \ ethanol \ ether \ hot benzene [5]
- 1.0343 (rough estimate)
2,5-Diaminotoluene (>80%) Security Information
- GHS06 GHS08 GHS09
- XS9700000
- 6.1(b)
- S24; S37; S45; S61
- III
- R20/21
- T N
- 2811
- H301-H312+H332-H316-H317-H319-H361-H370-H410
- P201-P202-P260-P264-P270-P271-P272-P273-P280-P301+P310+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P391-P405-P501
- dangerous
- Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.
- III
- 20/21-25-43-51/53
- 6.1(b)
2,5-Diaminotoluene (>80%) Customs Data
- 2921519090
-
China Customs Code:
2921519090Overview:
2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2,5-Diaminotoluene (>80%) Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 15 min, 0.2 MPa, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ammonia borane Solvents: Methanol ; 5 min, 30 °C
1.2 Catalysts: Palladium ; 30 min, 30 °C
1.2 Catalysts: Palladium ; 30 min, 30 °C
Reference
- A capping agent dissolution method for the synthesis of metal nanosponges and their catalytic activity towards nitroarene reduction under mild conditionsDalton Transactions, 2018, 47(48), 17401-17411,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1-Vinylimidazole Solvents: Water ; 35 min, rt
Reference
- Gold nanoparticles anchored onto the magnetic poly(ionic-liquid) polymer as robust and recoverable catalyst for reduction of NitroarenesApplied Organometallic Chemistry, 2017, 31(12),,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium chloride , 2618530-56-4 (palladium complex) Solvents: Water ; 6 min, rt
Reference
- Graphene oxide/poly(imidazole/imidazolium) nanocomposite: An effective support for immobilization of large amounts of Pd nanoparticlesJournal of Industrial and Engineering Chemistry (Amsterdam, 2016, 38, 82-92,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 4 h, rt
Reference
- Structure-Activity and Structure-Property Relationship and Exploratory in Vivo Evaluation of the Nanomolar Keap1-Nrf2 Protein-Protein Interaction InhibitorJournal of Medicinal Chemistry, 2015, 58(16), 6410-6421,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Glucose monohydrate , Aluminum alloy, base, Al,Ni (Raney) Solvents: Water ; 17 h, 25 °C
Reference
- Effect of glucose on lowering Al-Ni alloy consumption in dehalogenation of halogenoanilinesMonatshefte fuer Chemie, 2015, 146(4), 613-620,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, 1 atm, 50 °C
Reference
- Unique Chemoselective Hydrogenation using a Palladium Catalyst Immobilized on CeramicChemCatChem, 2015, 7(14), 2155-2160,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Methanol ; 50 bar, 50 °C
Reference
- Systematic evaluation of the palladium-catalyzed hydrogenation under flow conditionsTetrahedron, 2014, 70(32), 4790-4798,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: (T-4)-Chlorotris(triphenylphosphine)cobalt , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ; 20 min, 85 °C
1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ; 12 h, 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ; 12 h, 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt
Reference
- A synthetic and mechanistic investigation into the cobalt(I) catalyzed amination of aryl halidesChemical Science, 2014, 5(12), 4831-4839,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activityPharma Chemica, 2014, 6(6), 411-417,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ammonium formate (polymer-supported) Catalysts: Palladium (carbon-supported) Solvents: Methanol ; 5 h, rt
Reference
- Palladium-catalyzed simple and efficient hydrogenative cleavage of azo compounds using recyclable polymer-supported formateCanadian Journal of Chemistry, 2005, 83(5), 517-520,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Formate(1-) (polymer-supported) Catalysts: Magnesium Solvents: Methanol ; 20 min, rt
Reference
- Polymer-supported formate and magnesium. An efficient transfer hydrogenation system for the facile reduction of azo compoundsJournal of Chemical Research, 2005, (2), 123-125,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylammonium formate Catalysts: Zinc Solvents: Methanol ; 5 min, rt
Reference
- Zinc-Catalyzed Hydrogenative Cleavage of Azo Compounds Using Triethylammonium FormateSynthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2004, 34(2), 223-231,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Formic acid , Hydrazine ; 0 °C
1.2 Catalysts: Nickel Solvents: Methanol ; 12 h, reflux
1.2 Catalysts: Nickel Solvents: Methanol ; 12 h, reflux
Reference
- Facile transfer hydrogenation of azo compounds to hydrazo compounds and anilines by using Raney Nickel and hydrazinium monoformateSynthetic Communications, 2004, 34(1), 1-10,
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Reference
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in waterCanadian Journal of Chemistry, 2003, 81(3), 197-198,
Synthetic Circuit 23
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Formic acid, compd. with hydrazine (1:1) Catalysts: Zinc Solvents: Methanol ; 12 min, reflux
Reference
- Reductive cleavage of azo compounds catalyzed by commercial zinc dust and hydrazinium monoformate as a new hydrogen donor for heterogeneous catalytic transfer hydrogenationJournal of Chemical Research, 2002, (8), 384-385,
Synthetic Circuit 25
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: Indium , Hydrochloric acid Solvents: Tetrahydrofuran
Reference
- Indium-mediated reduction of nitro and azide groups in the presence of HCl in aqueous mediaSynthesis, 2001, (1), 81-84,
Synthetic Circuit 27
Synthetic Circuit 28
Reaction Conditions
Reference
- Synthetic studies on mitomycins: the synthesis of mitoseneIsrael Journal of Chemistry, 1986, 27(1), 73-9,
Synthetic Circuit 29
Synthetic Circuit 30
Reaction Conditions
Reference
- Nitro derivatives of aromatic azoxy compounds. Part I. 2,2'- and 4,4'-Dimethylazoxybenzene nitration productsPolish Journal of Chemistry, 1984, 58(10-12), 1035-45,
Synthetic Circuit 31
Reaction Conditions
Reference
- Picrates of some aliphatic, alicyclic, aromatic, polynuclear, and heterocyclic compounds. IIIProceedings of the West Virginia Academy of Science, 1968, 40, 281-3,
2,5-Diaminotoluene (>80%) Raw materials
2,5-Diaminotoluene (>80%) Related Literature
-
Marshall R. Brennan,Dongyoung Kim,Alison R. Fout Chem. Sci. 2014 5 4831
-
Rong-Ran Liang,Shu-Yan Jiang,Ru-Han A,Xin Zhao Chem. Soc. Rev. 2020 49 3920
-
Manorama Singh,Smita R. Bhardiya,Ankita Rai,Vijai K. Rai Sens. Diagn. 2022 1 376
-
Ana Catarina Sousa,M. Fátima M. M. Piedade,Lígia O. Martins,M. Paula Robalo Green Chem. 2016 18 6063
-
Marshall R. Brennan,Dongyoung Kim,Alison R. Fout Chem. Sci. 2014 5 4831
-
De-Gao Wang,Tianjie Qiu,Wenhan Guo,Zibin Liang,Hassina Tabassum,Dingguo Xia,Ruqiang Zou Energy Environ. Sci. 2021 14 688
-
Jia Liu,Fang Tan,Xinhong Liu,Ruokun Yi,Xin Zhao RSC Adv. 2020 10 4607
-
Xitong Ren,Xinyuan Wang,Wen Song,Feng Bai,Yusen Li Nanoscale 2023 15 4762
-
Juanjuan Liu,Yanyan Dong,Yunxia Ma,Yangxia Han,Sudai Ma,Hongli Chen,Xingguo Chen Nanoscale 2018 10 13589
-
Viyyapu Shyam Kumar Yadav,Mihir Kumar Purkait New J. Chem. 2015 39 7348
95-70-5 (2,5-Diaminotoluene (>80%)) Related Products
- 3102-70-3(2,4,6-Trimethylbenzene-1,3-diamine)
- 88-05-1(2,4,6-Trimethylaniline)
- 2687-25-4(3-Methylbenzene-1,2-diamine)
- 6393-01-7(2,5-Dimethylbenzene-1,4-diamine)
- 87-59-2(2,3-Dimethylbenzenamine)
- 87-62-7(2,6-Dimethylbenzenamine)
- 95-53-4(2-Methylbenzenamine)
- 95-68-1(2,4-Dimethylbenzenamine)
- 95-78-3(2,5-Dimethylaniline)
- 137-17-7(2,4,5-Trimethylaniline)